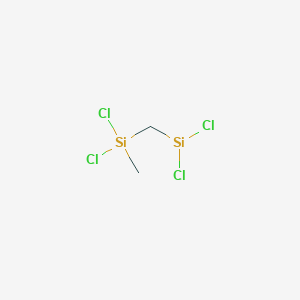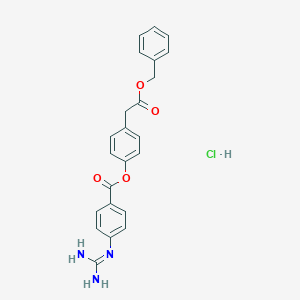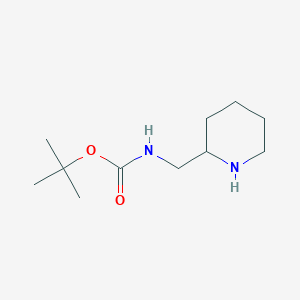
2-(Boc-aminomethyl)-piperidine
Übersicht
Beschreibung
“2-(Boc-aminomethyl)-piperidine” is a compound with the empirical formula C10H20N2O2 . It is a type of Boc-protected amine, which means it has a tert-butoxycarbonyl (Boc) group attached to it. This group is often used in organic synthesis to protect amines from reacting .
Synthesis Analysis
The synthesis of “2-(Boc-aminomethyl)-piperidine” can involve the use of a radical approach for the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “2-(Boc-aminomethyl)-piperidine” can be represented by the SMILES stringCC(C)(C)OC(=O)NCC1CCCN1 . This indicates that the compound contains a piperidine ring with an aminomethyl group that is protected by a Boc group .
Wissenschaftliche Forschungsanwendungen
Nanocellulose Applications
Specific Scientific Field
Materials science and nanotechnology.
Summary of the Application
Nanocellulose, extracted from plants, animals, and bacteria, has nano-scale dimensions and exists in various forms, including cellulose nanocrystals (CNC), bacterial nanocellulose (BNC), and nano-fibrillated cellulose (NFC). These materials possess high surface area, non-toxicity, good mechanical properties, and low thermal expansion.
Methods of Application or Experimental Procedures
Researchers explore the functionalization and utilization of nanocellulose in various applications. Methods involve isolation, modification, and characterization of nanocellulose. Applications include reinforcement in composites, drug delivery carriers, wound dressings, and more.
Results and Outcomes
Nanocellulose-based materials have found applications in diverse fields due to their unique properties. For instance, BNC serves as an excellent wound dressing material, while CNCs enhance the mechanical properties of polymer composites. Researchers continue to investigate novel applications and functionalization strategies.
For further details, refer to the article on Sources, Chemical Functionalization, and Commercial Applications of Nanocellulose .
Synthesis of 2-Aminomethylphenylacetic Acid
Specific Scientific Field
Organic chemistry and pharmaceutical synthesis.
Summary of the Application
2-Aminomethylphenylacetic acid is an important intermediate in the synthesis of ceforanide, a cephalosporin antibiotic. Protecting the amino group during its synthesis is crucial to obtain high yields and purity.
Methods of Application or Experimental Procedures
Researchers compare two different protecting agents: BOC (Di-tert butyl dicarbonate) and acetacetic ester. They evaluate the deprotection conditions to achieve efficient synthesis of 2-aminomethylphenylacetic acid.
Results and Outcomes
The choice of protecting agent significantly impacts the yield and purity of the intermediate. By optimizing the deprotection conditions, researchers can obtain high-quality 2-aminomethylphenylacetic acid for subsequent steps in ceforanide synthesis.
For detailed information, refer to the research article on The comparison of protecting methods to the amino group in 2-aminomethylphenylacetic acid .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)-piperidine | |
CAS RN |
141774-61-0 | |
| Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

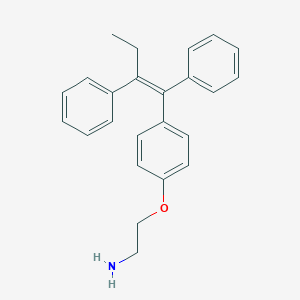
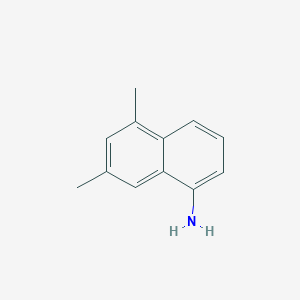
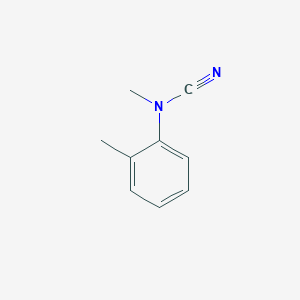
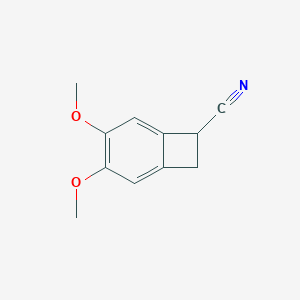
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
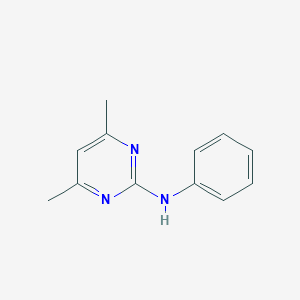
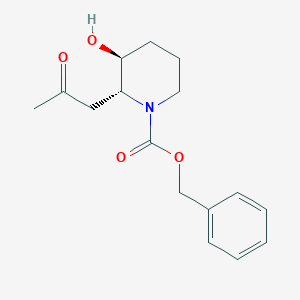
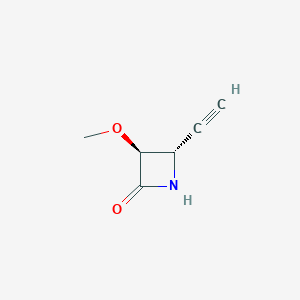
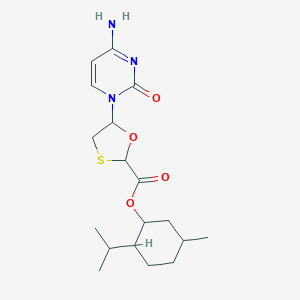
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
